Pentalenolactone D(1-) is a significant compound within the pentalenolactone family, known for its antibiotic properties. It is primarily derived from various species of the genus Streptomyces, which are renowned for their ability to produce a wide array of bioactive secondary metabolites. Pentalenolactone D(1-) is classified as a sesquiterpene lactone, characterized by a unique bicyclic structure that contributes to its biological activity and potential therapeutic applications.
The biosynthesis of pentalenolactone D(1-) occurs in Streptomyces avermitilis and other related species, where specific genes involved in its production have been identified. The compound is synthesized through a series of enzymatic reactions, including hydroxylation and cyclization processes, which transform precursor molecules into the final lactone structure .
The synthesis of pentalenolactone D(1-) involves several key enzymatic steps. One notable method includes the enzymatic conversion of 1-deoxypentalenic acid using specific dioxygenases like PtlH, which catalyzes the hydroxylation of this precursor. The process can be summarized as follows:
Pentalenolactone D(1-) features a complex bicyclic structure that includes a five-membered lactone ring. The molecular formula is C15H22O3, with a molecular weight of approximately 250.34 g/mol. Detailed spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been employed to elucidate its structure, confirming the arrangement of functional groups and stereochemistry .
Pentalenolactone D(1-) participates in various chemical reactions typical for sesquiterpene lactones:
The mechanism of action for pentalenolactone D(1-) primarily involves its interaction with bacterial cell membranes and inhibition of essential cellular processes. Studies suggest that it disrupts membrane integrity and interferes with protein synthesis, leading to bacterial cell death. The compound's efficacy against various pathogens highlights its potential as an antibiotic agent .
Pentalenolactone D(1-) has garnered attention for its potential applications in medicine due to its antibiotic properties. It serves as a model compound in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic agents against resistant bacterial strains. Additionally, it is used in biochemical research to explore metabolic pathways involving sesquiterpenes .
The biosynthetic machinery for pentalenolactone D(1−) is encoded within highly organized gene clusters conserved across Streptomyces species. In Streptomyces avermitilis, a 13.4-kb genomic segment (centered at 3.75 Mb) harbors 13 unidirectionally transcribed open reading frames (ORFs) essential for pentalenolactone biosynthesis [2] [8]. This cluster includes:
Table 1: Gene Composition of Pentalenolactone Biosynthetic Clusters
Gene | Locus (S. avermitilis) | Function |
---|---|---|
gap1 | SAV_2990 | Pentalenolactone-resistant GAPDH (self-resistance) |
ptlH | SAV_2991 | Fe(II)/α-ketoglutarate-dependent hydroxylase |
ptlG | SAV_2992 | Transmembrane efflux protein (MFS transporter) |
ptlF | SAV_2993 | Short-chain dehydrogenase/reductase |
ptlE | SAV_2994 | Flavin-dependent monooxygenase (Baeyer-Villiger oxidation) |
ptlD | SAV_2995 | Non-heme iron dioxygenase |
ptlC | SAV_2996 | Hypothetical protein |
ptlB | SAV_2997 | Farnesyl diphosphate synthase |
ptlA | SAV_2998 | Pentalenene synthase |
ptlI | SAV_2999 | Cytochrome P450 (CYP183A1) |
ptlR | SAV_3000 | AraC-family transcriptional regulator |
Deletion of this cluster abolishes pentalenolactone production, while heterologous expression in Streptomyces lividans results in accumulation of pentalenic acid, confirming its functional autonomy [2] [8]. The operonic organization enables coordinated expression, with ptlR acting as a bidirectional transcriptional activator for biosynthetic and resistance genes [1].
Pentalenolactone D(1−) derives from a multi-step oxidative cascade beginning with farnesyl diphosphate (FPP):
Table 2: Key Intermediates in Pentalenolactone D(1−) Biosynthesis
Intermediate | Structure | Generating Enzyme | Properties |
---|---|---|---|
Pentalenene | Tricyclic sesquiterpene | PtlA | Hydrocarbon precursor |
1-Deoxypentalenic acid | Carboxylic acid | PtlI | Labile, often isolated as glucuronyl ester |
1-Deoxy-11β-hydroxypentalenic acid | C11-hydroxylated derivative | PtlH | Stereospecific β-configuration |
1-Deoxy-11-oxopentalenic acid | Ketone | PtlF | Substrate for Baeyer-Villiger oxidation |
Pentalenolactone D(1−) | δ-Lactone anion | PenE/PntE | Stable anion at physiological pH |
Pentalenolactone D(1−) exists as the deprotonated conjugate base of pentalenolactone D (CHEBI:70787) at physiological pH, characterized by its δ-lactone ring and carboxylate group [4].
PtlH exemplifies a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase critical for installing oxygen functionality. Key biochemical features include:
Table 3: Kinetic Parameters of PtlH
Substrate | Km (mM) | kcat (s⁻¹) | pH Optimum | Cofactors |
---|---|---|---|---|
1-Deoxypentalenic acid | 0.57 ± 0.19 | 4.2 ± 0.6 | 6.0 | Fe(II), α-ketoglutarate, O₂ |
PtlI (CYP183A1) initiates the oxidative tailoring of pentalenene:
This three-step oxidation exemplifies the multi-functionality of bacterial P450s in terpenoid modification.
The pentalenolactone pathway showcases remarkable genetic conservation across Streptomyces:
Table 4: Conservation of Pentalenolactone Genes Across Streptomyces
Gene Function | S. exfoliatus UC5319 | S. arenae TÜ469 | S. avermitilis | % Identity |
---|---|---|---|---|
Pentalenene synthase | PenA | PntA | PtlA (SAV_2998) | 76–85% |
Fe(II)/αKG hydroxylase | PenH | PntH | PtlH (SAV_2991) | 82% |
Baeyer-Villiger monooxygenase | PenE | PntE | PtlE (SAV_2994) | 78% |
Transcriptional activator | PenR | PntR | PtlR (SAV_3000) | 88% |
Resistant GAPDH | PenK | PntK | Gap1 (SAV_2990) | 92% |
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